molecular formula C9H18O3 B14603887 3-tert-Butoxy-3,3-dimethoxyprop-1-ene CAS No. 60935-20-8

3-tert-Butoxy-3,3-dimethoxyprop-1-ene

Cat. No.: B14603887
CAS No.: 60935-20-8
M. Wt: 174.24 g/mol
InChI Key: AODMILCLFUVOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butoxy-3,3-dimethoxyprop-1-ene is an organic compound with the molecular formula C9H18O3. It is characterized by the presence of a tert-butoxy group and two methoxy groups attached to a propene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxy-3,3-dimethoxyprop-1-ene typically involves the reaction of tert-butyl alcohol with 3,3-dimethoxypropene under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxy-3,3-dimethoxyprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-tert-Butoxy-3,3-dimethoxyprop-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-tert-Butoxy-3,3-dimethoxyprop-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butoxyprop-1-ene: Lacks the methoxy groups, leading to different reactivity and applications.

    3,3-Dimethoxyprop-1-ene: Lacks the tert-butoxy group, affecting its chemical behavior and uses.

Uniqueness

3-tert-Butoxy-3,3-dimethoxyprop-1-ene is unique due to the combination of tert-butoxy and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

60935-20-8

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-(1,1-dimethoxyprop-2-enoxy)-2-methylpropane

InChI

InChI=1S/C9H18O3/c1-7-9(10-5,11-6)12-8(2,3)4/h7H,1H2,2-6H3

InChI Key

AODMILCLFUVOSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(C=C)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.